molecular formula C16H14N2O4 B12905716 Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl- CAS No. 93979-33-0

Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-

Cat. No.: B12905716
CAS No.: 93979-33-0
M. Wt: 298.29 g/mol
InChI Key: HWSCRCWCJFWZQO-UHFFFAOYSA-N
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Description

5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of 4-nitrophenol with a suitable alkylating agent to form 4-nitrophenyl ether. This intermediate is then subjected to a cyclization reaction with a nitrile oxide to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Hydrogen gas, palladium on carbon.

    Electrophiles: Nitric acid, halogens.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated phenyl derivatives, and various cycloaddition products .

Scientific Research Applications

5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is unique due to its isoxazole ring, which imparts specific chemical and biological properties.

Properties

CAS No.

93979-33-0

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

5-[(4-nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O4/c19-18(20)13-6-8-14(9-7-13)21-11-15-10-16(17-22-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

HWSCRCWCJFWZQO-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)COC3=CC=C(C=C3)[N+](=O)[O-]

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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